molecular formula C11H10F3NO3 B176184 Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CAS No. 17738-86-2

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Cat. No. B176184
CAS RN: 17738-86-2
M. Wt: 261.2 g/mol
InChI Key: UKPJCBWVGQNZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, also known as EOTA, is a chemical compound with a variety of uses in scientific research and laboratory experiments. Its molecular formula is C9H8F3NO3 and it has a molecular weight of 237.17 g/mol. EOTA is an organic compound with a yellowish-orange color and a melting point of 180-181 °C. It is soluble in water and can be used in a variety of applications.

Scientific Research Applications

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for the detection of certain compounds. It has been used in the synthesis of pharmaceuticals, such as antifungal agents and anticancer agents. Additionally, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(ethyleneimine).

Mechanism of Action

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate acts as a nucleophile, meaning it can form bonds with other molecules. It can form bonds with electrophiles, such as carbonyl compounds, and can also form hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature and is soluble in water. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents and is not very stable in the presence of strong acids or bases.

Future Directions

There are a variety of potential future directions for the use of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate in scientific research. It could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, its anti-inflammatory and anti-cancer properties could be further explored. It could also be used in the development of more effective antibiotics and antifungal agents. Finally, its use as a fluorescent probe could be further explored to develop more sensitive detection methods.

Synthesis Methods

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate can be synthesized in a two-step process. The first step involves the reaction of trifluoroacetic anhydride with 2-amino-2-phenylacetophenone to form ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate. The second step involves the reaction of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate with a base, such as sodium hydroxide, to form the desired product.

properties

IUPAC Name

ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPJCBWVGQNZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365200
Record name ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17738-86-2
Record name ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.